2-((Difluoromethyl)sulfonyl)-1h-benzo[d]imidazol-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Difluoromethyl)sulfonyl)-1h-benzo[d]imidazol-6-amine is a compound that belongs to the class of benzimidazoles, which are known for their wide range of applications in medicinal chemistry and material science. This compound features a difluoromethylsulfonyl group attached to a benzimidazole core, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Difluoromethyl)sulfonyl)-1h-benzo[d]imidazol-6-amine typically involves the introduction of the difluoromethylsulfonyl group onto a pre-formed benzimidazole scaffold. One common method involves the reaction of benzimidazole derivatives with difluoromethylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride, and the reaction temperature is maintained at around 0-5°C to control the reactivity of the difluoromethylsulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-((Difluoromethyl)sulfonyl)-1h-benzo[d]imidazol-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding amine derivatives. Substitution reactions can lead to a variety of functionalized benzimidazole derivatives .
Wissenschaftliche Forschungsanwendungen
2-((Difluoromethyl)sulfonyl)-1h-benzo[d]imidazol-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 2-((Difluoromethyl)sulfonyl)-1h-benzo[d]imidazol-6-amine involves its interaction with specific molecular targets. The difluoromethylsulfonyl group can form strong hydrogen bonds and electrostatic interactions with target proteins, leading to inhibition or modulation of their activity. The benzimidazole core can also interact with nucleic acids and other biomolecules, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Trifluoromethylsulfonyl)-1h-benzo[d]imidazol-6-amine
- 2-(Chloromethylsulfonyl)-1h-benzo[d]imidazol-6-amine
- 2-(Bromomethylsulfonyl)-1h-benzo[d]imidazol-6-amine
Uniqueness
2-((Difluoromethyl)sulfonyl)-1h-benzo[d]imidazol-6-amine is unique due to the presence of the difluoromethylsulfonyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable scaffold for drug discovery and development .
Eigenschaften
CAS-Nummer |
1249650-38-1 |
---|---|
Molekularformel |
C8H7F2N3O2S |
Molekulargewicht |
247.22 g/mol |
IUPAC-Name |
2-(difluoromethylsulfonyl)-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C8H7F2N3O2S/c9-7(10)16(14,15)8-12-5-2-1-4(11)3-6(5)13-8/h1-3,7H,11H2,(H,12,13) |
InChI-Schlüssel |
DEWDLFLIVBKSAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N)NC(=N2)S(=O)(=O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.